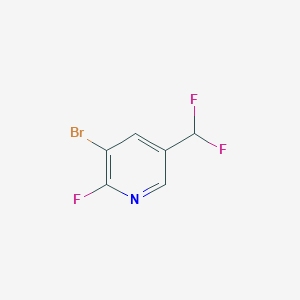

3-Bromo-5-(difluoromethyl)-2-fluoropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-5-(difluoromethyl)-2-fluoropyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, difluoromethyl, and fluorine substituents on the pyridine ring. It is used in various fields of scientific research due to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(difluoromethyl)-2-fluoropyridine typically involves halogenation and fluorination reactions. One common method includes the bromination of 5-(difluoromethyl)-2-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-5-(difluoromethyl)-2-fluoropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

3-Bromo-5-(difluoromethyl)-2-fluoropyridine has been explored for its potential in developing pharmaceuticals due to its ability to modulate biological activity and improve metabolic stability. The difluoromethyl group enhances the compound's lipophilicity, which can lead to improved bioavailability and binding affinity to biological targets.

Case Studies

- A study highlighted the synthesis of novel pyridine derivatives using palladium-catalyzed reactions, demonstrating the compound's utility as a precursor in creating biologically active molecules .

- Research indicates that compounds with difluoromethyl groups exhibit enhanced interactions with proteins, which may improve binding affinities in medicinal applications.

Agrochemicals

Fungicides and Herbicides

The compound is utilized in the synthesis of agrochemical agents, specifically fungicides and herbicides. Its unique electronic properties contribute to the efficacy and environmental stability of these compounds, providing an advantage over traditional agrochemicals.

Research Findings

Studies have shown that derivatives of this compound possess significant biological activity against various pests and pathogens, making them promising candidates for further development in agricultural applications.

Material Sciences

Advanced Materials Development

In material sciences, this compound is employed to create advanced materials with unique electronic and optical properties. These materials are essential for developing new technologies such as sensors and electronic devices.

Case Studies

- Research involving density functional theory (DFT) has been conducted to analyze the molecular properties of pyridine derivatives, suggesting their potential as chiral dopants for liquid crystals .

- The compound's structural characteristics enable it to serve as a building block for synthesizing materials with tailored functionalities.

Biological Research

Building Block for Bioactive Molecules

The compound serves as a critical building block in synthesizing various bioactive molecules, including fluorescent probes used in biological imaging and diagnostics. Its unique structure allows for modifications that enhance its biological activity and specificity.

Case Studies

- Investigations into the anti-thrombolytic and biofilm inhibition activities of pyridine derivatives have shown promising results, indicating potential therapeutic applications in treating cardiovascular diseases and infections .

- The compound's interactions with enzymes and receptors have been studied to understand its mechanisms of action better, revealing its potential role in drug discovery.

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Development of pharmaceuticals; modulation of biological activity | Enhanced binding affinities; novel derivative synthesis |

| Agrochemicals | Synthesis of fungicides and herbicides | Significant efficacy against pests; improved environmental stability |

| Material Sciences | Creation of advanced materials with electronic/optical properties | Potential as chiral dopants; tailored functionalities |

| Biological Research | Building blocks for bioactive molecules; fluorescent probes | Anti-thrombolytic activities; enzyme interaction studies |

Mécanisme D'action

The mechanism of action of 3-Bromo-5-(difluoromethyl)-2-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of bromine, difluoromethyl, and fluorine substituents can influence its reactivity and binding affinity to various biological targets. The exact mechanism may vary depending on the specific application and the molecular context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Bromo-5-(trifluoromethyl)benzaldehyde

- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine

Uniqueness

3-Bromo-5-(difluoromethyl)-2-fluoropyridine is unique due to the presence of both difluoromethyl and fluorine substituents on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it valuable in drug design and development.

Activité Biologique

3-Bromo-5-(difluoromethyl)-2-fluoropyridine is a fluorinated pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C6H4BrF3N, with a molecular weight of 215.00 g/mol. The compound features a pyridine ring substituted with bromine and difluoromethyl groups, which are known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H4BrF3N |

| Molecular Weight | 215.00 g/mol |

| CAS Number | 1207023-72-0 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may inhibit key enzymes involved in cellular processes, such as DNA gyrase and dihydrofolate reductase (DHFR). These enzymes are critical for bacterial replication and metabolism, making them significant targets for antimicrobial agents.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits notable antimicrobial activity. For instance, it has been reported to have minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . Furthermore, the compound shows potent antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm formation.

Cytotoxicity and Safety Profile

In terms of cytotoxicity, the compound presents a favorable safety profile. The hemolytic activity was low, with % lysis ranging from 3.23% to 15.22%, indicating minimal toxicity at therapeutic concentrations . The IC50 values for cytotoxicity were greater than 60 μM, suggesting that the compound is non-cytotoxic at effective doses.

Study on Antimicrobial Efficacy

A comparative study involving derivatives of this compound highlighted its efficacy against standard pathogens in vitro. Results indicated that these derivatives not only inhibited bacterial growth but also significantly reduced biofilm formation compared to control groups treated with conventional antibiotics .

Synergistic Effects with Other Drugs

Another investigation revealed the synergistic potential of this compound when combined with existing antibiotics such as Ciprofloxacin and Ketoconazole. This combination therapy resulted in reduced MICs for both drugs, enhancing their efficacy against resistant bacterial strains .

Propriétés

IUPAC Name |

3-bromo-5-(difluoromethyl)-2-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2,5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZSTKNEKPRSOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)F)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.